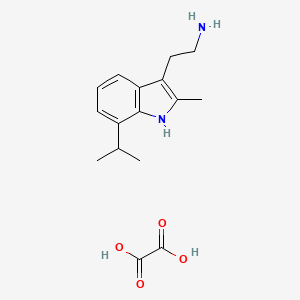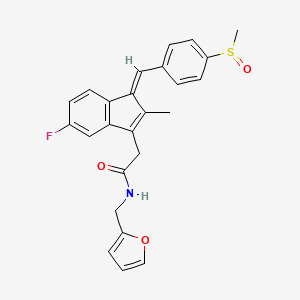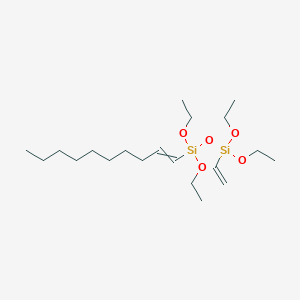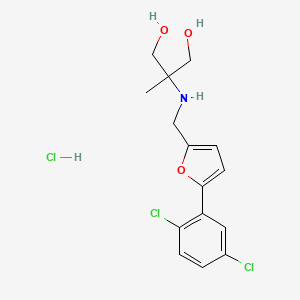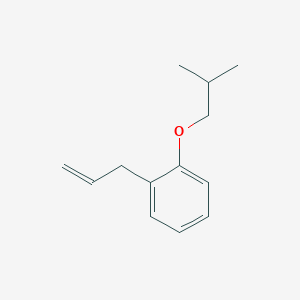
3-(2-iso-Butoxyphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-iso-Butoxyphenyl)-1-propene is an organic compound characterized by the presence of an iso-butoxy group attached to a phenyl ring, which is further connected to a propene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iso-Butoxyphenyl)-1-propene typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a series of reactions to introduce the propene chain. One common method involves the reaction of 2-iso-butoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.
化学反応の分析
Types of Reactions
3-(2-iso-Butoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the propene group to a saturated alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 3-(2-iso-Butoxyphenyl)propanoic acid.
Reduction: Formation of 3-(2-iso-Butoxyphenyl)propane.
Substitution: Formation of halogenated derivatives such as 3-(2-iso-Butoxy-4-bromophenyl)-1-propene.
科学的研究の応用
3-(2-iso-Butoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-iso-Butoxyphenyl)-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
類似化合物との比較
Similar Compounds
2-Isobutoxyaniline: A related compound with an amino group instead of a propene chain.
(2-Isobutoxyphenyl)amine: Another similar compound with an amine group.
Uniqueness
3-(2-iso-Butoxyphenyl)-1-propene is unique due to the presence of the propene chain, which imparts different chemical reactivity and potential applications compared to its analogs. The iso-butoxy group also contributes to its distinct properties, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
1-(2-methylpropoxy)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C13H18O/c1-4-7-12-8-5-6-9-13(12)14-10-11(2)3/h4-6,8-9,11H,1,7,10H2,2-3H3 |
InChIキー |
NAOYRNUKJFRCEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=CC=C1CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid](/img/structure/B12633861.png)
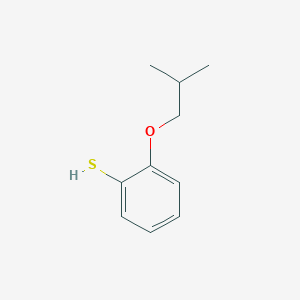
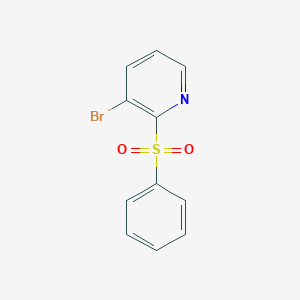
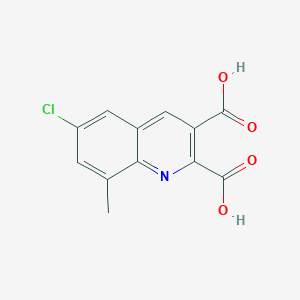
![[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane](/img/structure/B12633881.png)
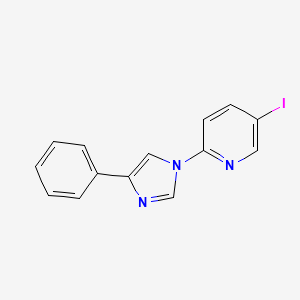

![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B12633896.png)
![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)
![2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12633910.png)
